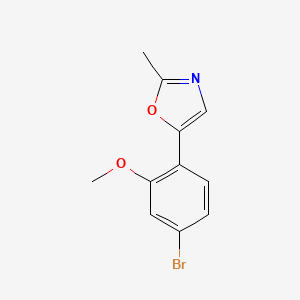

5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole

説明

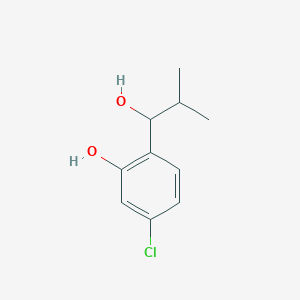

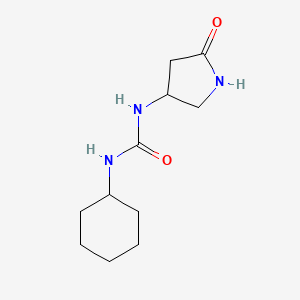

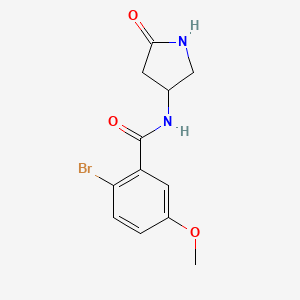

“5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole” is a chemical compound. Its structure would be expected to contain a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a 2-methyl-1,3-oxazole ring .

Molecular Structure Analysis

The molecular structure of “5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole” would be expected to include a phenyl ring with a bromine atom and a methoxy group, and a 2-methyl-1,3-oxazole ring .

科学的研究の応用

Synthesis and Biological Activity

5-(4'-Methoxyphenyl)-oxazole (MPO) derivatives, including those related to 5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole, have been explored for their biological activity. For example, MPO and its derivatives were isolated from fungal culture broth and investigated as inhibitors of hatch and growth in Caenorhabditis elegans. However, these derivatives did not show significant effects on C. elegans hatch and growth, suggesting the importance of MPO's complete structure for its biological activity (Yamamuro et al., 2015).

Photophysical Studies

Oxazole derivatives, including structures related to 5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole, have been synthesized for photophysical studies. These studies focus on comparing the properties of various oxazole derivatives, such as absorption spectra and fluorescence emission in different solvents. The research aims to understand the properties of these molecules in various states, including their excited states and potential for intramolecular charge transfer (Zhang et al., 2013).

Antimicrobial and Antiproliferative Activities

Several derivatives of oxazoles, akin to 5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole, have been evaluated for their potential antimicrobial and antiproliferative activities. For instance, 5-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles demonstrated promising antiproliferative activity in preliminary studies. This indicates the potential of such compounds in the development of new therapeutic agents (Narayana et al., 2010).

Application in Total Synthesis

Compounds related to 5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole have been utilized in the total synthesis of complex natural products. The preparation of specific oxazole building blocks demonstrates their application in synthesizing unique compounds like siphonazoles A and B, highlighting the versatility of these molecules in complex organic synthesis (Zhang et al., 2009).

Corrosion Inhibition Studies

Oxazole derivatives, including those structurally similar to 5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole, have been studied for their effectiveness in corrosion inhibition. These studies assess their potential in protecting metals like steel in corrosive environments, showcasing the practical applications of these compounds in industrial settings (Al-amiery et al., 2020).

作用機序

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to affect various pathways, which could provide a starting point for further investigation .

Pharmacokinetics

A related compound, “25b-nbf”, was found to be extensively metabolized in human hepatocytes, suggesting potential similarities in the pharmacokinetic properties .

特性

IUPAC Name |

5-(4-bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-7-13-6-11(15-7)9-4-3-8(12)5-10(9)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGVCOHUPAFUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=C(C=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)

![{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2445481.png)

![Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2445482.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2445484.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B2445486.png)

![N-benzoyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B2445487.png)